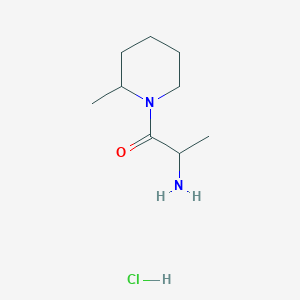

N-(5-Bromothiazol-2-yl) acetamide hydrobromide

Overview

Description

N-(5-Bromothiazol-2-yl) acetamide hydrobromide (NBTBH) is a synthetic molecule that has been used in a variety of scientific research applications. It is a derivative of thiazole, a heterocyclic compound that is widely used in organic chemistry. NBTBH is used as a reagent for the synthesis of various compounds, as well as for the investigation of biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis of Biologically Active Compounds

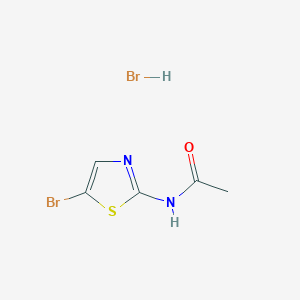

Researchers have explored the synthesis of various derivatives of thiazole compounds, showing potential in medicinal chemistry. For instance, the study by El-kerdawy et al. (1989) discusses the interaction of ethyl 2-acetamido-5-bromothiazole-4-carboxylate with other compounds to yield derivatives that might act as schistosomicidal agents (El-kerdawy, El-Emam, El-Subbagh, & Abushanab, 1989). This research illustrates the chemical versatility of thiazole compounds and their potential for creating new therapeutic agents.

Antitumor Activity

The antitumor properties of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have been investigated, with certain derivatives showing potent antiproliferative activity against cancer cell lines. Wu et al. (2017) highlighted compounds that demonstrated significant inhibitory effects on human cervical cancer and lung cancer cell lines, indicating the therapeutic potential of these synthesized derivatives (Wu, Ding, Tang, Ye, Peng, & Hu, 2017).

Analgesic Properties

The synthesis and evaluation of acetamide derivatives for their analgesic activities have also been a focus. Kaplancıklı et al. (2012) synthesized N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives and tested their analgesic effects, revealing significant reduction in pain responses in animal models (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).

Antimicrobial and Hemolytic Activity

Gul et al. (2017) prepared a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and screened them for antimicrobial and hemolytic activities. The results showed variable activity against selected microbial species, with some compounds demonstrating potent antimicrobial properties and acceptable toxicity profiles (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).

Antioxidant Activity

The antioxidant potential of compounds derived from N-(5-Bromothiazol-2-yl) acetamide hydrobromide has been explored, indicating their utility in mitigating oxidative stress. For example, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, demonstrating significant antioxidant activity through various in vitro assays (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Mechanism of Action

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-(5-Bromothiazol-2-yl) Acetamide Hydrobromide are not well-studied. These properties are crucial in determining the bioavailability of the compound. More research is needed to understand the pharmacokinetics of this compound .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°C . .

properties

IUPAC Name |

N-(5-bromo-1,3-thiazol-2-yl)acetamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS.BrH/c1-3(9)8-5-7-2-4(6)10-5;/h2H,1H3,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYIMVOFJIINCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Bromothiazol-2-yl) acetamide hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

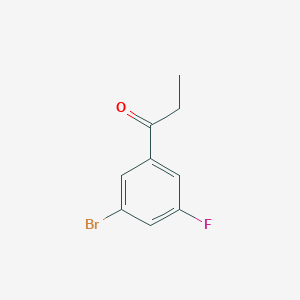

![5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1528854.png)

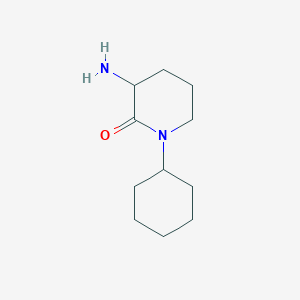

![2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline](/img/structure/B1528855.png)

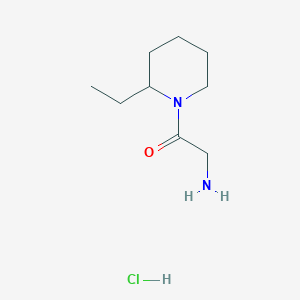

![3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1528866.png)

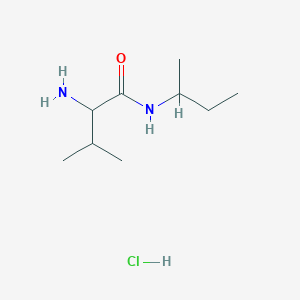

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528869.png)